2-氯-N-(4-氟-2-碘苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

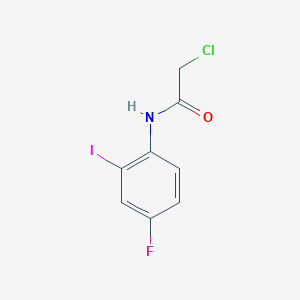

2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide is a chemical compound with the molecular formula C8H6ClFINO and a molecular weight of 313.5 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring, making it a halogenated acetamide derivative. It is primarily used in research and development settings due to its unique chemical properties.

科学研究应用

Chemistry

2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide serves as a valuable building block in organic synthesis. Its halogenated structure allows it to participate in various chemical reactions, making it an important intermediate for the development of more complex organic molecules.

Biology

In biochemical studies, this compound is utilized to investigate the effects of halogenated acetamides on biological systems. It can act as a probe for studying enzyme interactions and protein modifications, providing insights into biochemical pathways.

Medicine

While not used directly as a therapeutic agent, the derivatives of 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide are being explored for their potential in drug development. Research indicates that it may have applications in treating viral infections and cancer.

Research has highlighted several biological activities associated with this compound:

- Antiviral Activity : Preliminary studies suggest efficacy against influenza A virus, with an IC50 value around 3.3 μM, indicating moderate antiviral properties.

- Anticancer Potential : The compound has shown significant cytotoxic effects against various cancer cell lines, notably breast cancer cells (MCF-7), with IC50 values indicating potent activity.

- Neuroinflammation Studies : Binding affinity studies have demonstrated potential applications in imaging and treatment strategies for neurodegenerative diseases due to its interaction with translocator protein (TSPO).

Case Study 1: Antiviral Efficacy

In laboratory settings, 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide was tested against H1N1 influenza virus. The results indicated a significant reduction in viral load in infected cell cultures, supporting its potential as an antiviral agent.

Case Study 2: Cancer Cell Line Inhibition

Experiments conducted on various cancer cell lines revealed that doses ranging from 1 μM to 10 μM effectively inhibited cell viability and induced apoptosis over a 48-hour period.

准备方法

The synthesis of 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide typically involves the reaction of 4-fluoro-2-iodoaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-fluoro-2-iodoaniline+chloroacetyl chloride→2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide

化学反应分析

2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) in the compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Oxidation and Reduction:

作用机制

The mechanism of action of 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide is not well-defined, as it is primarily used as a research tool rather than a therapeutic agent. its halogenated structure suggests that it may interact with biological molecules through halogen bonding and other non-covalent interactions. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .

相似化合物的比较

2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide can be compared with other halogenated acetamides, such as:

2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide: This compound has a similar structure but with different halogen substitution patterns, which can lead to different chemical and biological properties.

2-Chloro-N-(2-fluoro-4-iodophenyl)acetamide:

The uniqueness of 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide lies in its specific halogenation pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

生物活性

2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide, with the CAS number 1257262-44-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide is characterized by the presence of a chloro group, a fluoro group, and an iodo group attached to a phenyl ring. The molecular formula is C8H7ClFNO, which suggests that it may exhibit unique reactivity due to the presence of halogens.

The biological activity of 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzyme active sites, mimicking natural substrates and inhibiting enzymatic activity.

- Receptor Modulation : Its structural similarity to natural ligands allows it to engage with various receptors, potentially modulating their functions.

- Influence on Molecular Pathways : The reactive groups in the compound can influence multiple biochemical pathways, contributing to its pharmacological effects.

Research Findings

Recent studies have explored the pharmacological potential of this compound in various contexts:

- Antiviral Activity : Preliminary investigations indicate that 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide may exhibit antiviral properties against strains of influenza A virus. In vitro studies reported an IC50 value around 3.3 μM, suggesting moderate efficacy against viral replication .

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Notably, it demonstrated significant inhibition of cell proliferation in assays against breast cancer cells, with IC50 values indicating potent activity .

- Neuroinflammation Studies : In research focused on neuroinflammation, the compound's ability to bind to translocator protein (TSPO) was assessed. Binding affinity studies showed promising results, indicating potential applications in imaging and treatment strategies for neurodegenerative diseases .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide was tested against H1N1 influenza virus. The study aimed to determine its effect on viral replication. Results indicated that the compound significantly reduced viral load in infected cell cultures, supporting its potential as an antiviral agent.

Case Study 2: Cancer Cell Line Inhibition

A series of experiments were conducted using various cancer cell lines (e.g., MCF-7 for breast cancer). Doses ranging from 1 μM to 10 μM were administered over a period of 48 hours. The results showed that at higher concentrations, the compound effectively inhibited cell viability and induced apoptosis.

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2-chloro-N-(4-fluoro-2-iodophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFINO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROSPMSECBCNHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)I)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。